molecular formula C11H15ClO3S B1427181 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride CAS No. 1018271-57-2

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride

Cat. No. B1427181
CAS RN: 1018271-57-2
M. Wt: 262.75 g/mol
InChI Key: YZRONNPQTFEACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

Pharmaceutical Testing

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .

Chiral Compound Resolution

This compound has been studied for its role in the spontaneous resolution of chiral 3-(2,3-Dimethylphenoxy)propane-1,2-diol under various crystalline modifications, which is significant in the production of enantiomerically pure substances .

Organic Synthesis Intermediates

The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in organic chemistry often involves compounds like 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride. These intermediates are crucial for further chemical transformations .

Sulfonyl Chloride Synthesis

Sulfonyl chlorides are key building blocks in organic chemistry. The synthesis of sulfonyl chlorides, including this compound, is essential for the preparation of sulfonamide motifs used in various chemical syntheses .

Sodium Sulfinates Preparation

Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds. Compounds like 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride are used to form S–S, N–S, and C–S bonds in these preparations .

Drug Design

The sulfonyl group can enhance the binding affinity of drug molecules with targeted proteins to improve activity through hydrogen bond interactions. This compound’s sulfonyl group plays a crucial role in such drug design applications .

Synthesis of Sulfonamides

Sulfonamides exhibit a wide range of biological activities and are important in medicinal chemistry. The synthesis of sulfonamides often involves the use of sulfonyl chlorides like 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride as starting materials .

Biological Activity Research

Research into sulfonamide derivatives has shown that they possess various pharmacological activities such as antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory, and even anti-COVID-19 properties. This compound is likely involved in the synthesis and study of such biologically active sulfonamides .

properties

IUPAC Name

3-(2,3-dimethylphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-9-5-3-6-11(10(9)2)15-7-4-8-16(12,13)14/h3,5-6H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRONNPQTFEACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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